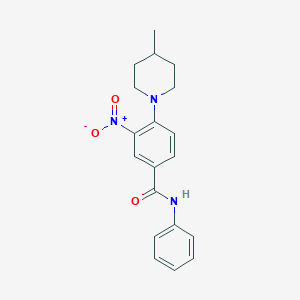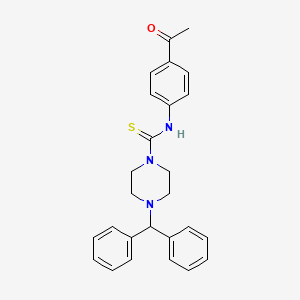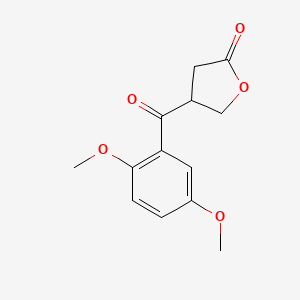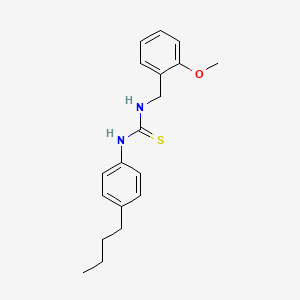![molecular formula C16H16BrClN2O2S B4079851 N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide](/img/structure/B4079851.png)
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide
Übersicht
Beschreibung
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BSI-201 and is a PARP inhibitor. PARP inhibitors are a class of drugs that are used to treat cancer by inhibiting the activity of poly (ADP-ribose) polymerase (PARP) enzymes.
Wirkmechanismus
The mechanism of action of BSI-201 involves the inhibition of PARP enzymes. PARP enzymes are involved in repairing DNA damage in cells. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation therapy. This leads to the death of cancer cells. BSI-201 has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BSI-201 are related to its mechanism of action. BSI-201 inhibits PARP enzymes, leading to the accumulation of DNA damage in cancer cells. This results in cell cycle arrest and apoptosis. BSI-201 has also been found to enhance the immune response against cancer cells by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BSI-201 for lab experiments is its specificity towards PARP enzymes. This makes it a useful tool for investigating the role of PARP enzymes in DNA repair and cancer cell survival. BSI-201 has also been found to have low toxicity in normal cells, making it a safer alternative to other PARP inhibitors. However, one of the limitations of BSI-201 is its poor solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
For research on BSI-201 include the development of more potent and selective PARP inhibitors, investigation of combination therapy with other drugs, and exploration of its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
The primary application of BSI-201 is in cancer research. PARP inhibitors such as BSI-201 have been found to be effective in treating breast, ovarian, and other types of cancer. BSI-201 has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and carboplatin. It has also been found to sensitize cancer cells to radiation therapy. BSI-201 has been used in preclinical studies to investigate its potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N'-propan-2-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c1-11(2)19-16(12-3-7-14(18)8-4-12)20-23(21,22)15-9-5-13(17)6-10-15/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLKOAKQZGWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-(2-chloro-6-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079774.png)
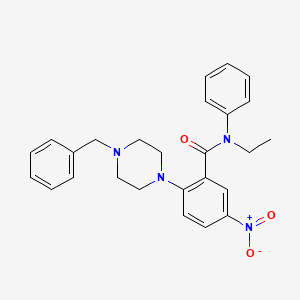
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4079781.png)
![ethyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4079789.png)
![N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea](/img/structure/B4079796.png)
![methyl 1-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4079805.png)
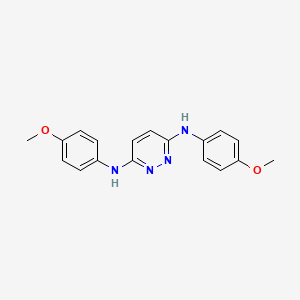
![6-(3-chlorophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-2-carboxylic acid](/img/structure/B4079813.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4079815.png)
